![molecular formula C31H31N5O3S B2506371 2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide CAS No. 1023509-33-2](/img/structure/B2506371.png)

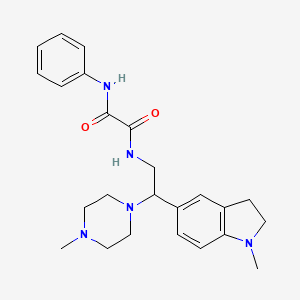

2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there is no direct synthesis route available for this specific compound, there are general methods for synthesizing similar structures. For instance, quinazolinones can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and it has good functional group tolerance .Wissenschaftliche Forschungsanwendungen

Optoelectronic Materials

Quinazoline derivatives are widely recognized in medicinal chemistry due to their broad spectrum of biological activities. Their application extends beyond medicinal chemistry into the synthesis and application for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, particularly when incorporated into π-extended conjugated systems, are of significant value for creating novel optoelectronic materials. Polyhalogen derivatives, for instance, serve as major starting materials for the synthesis of polysubstituted fluorescent quinazolines, which demonstrate electroluminescent properties. These properties are crucial for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines are of interest as potential structures for nonlinear optical materials and for colorimetric pH sensors. Iridium complexes based on quinazoline or pyrimidine derivatives represent high-efficiency phosphorescent materials for OLEDs. Furthermore, pyrimidine push-pull systems are considered significant as potential photosensitizers for dye-sensitized solar cells, showcasing the versatility of quinazoline derivatives in the field of optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antitumor Activity

Quinazoline derivatives have been investigated for their antitumor properties, offering a promising avenue for the development of new antitumor drugs. The synthesis and biological evaluation of these compounds have shown that they exhibit considerable biological activities, such as antihypertensive, diuretic, anorectic, and thermoregulating effects on animals, as well as herbicidal properties against hydroponically grown greens. This showcases the potential of quinazoline derivatives in contributing to the discovery and development of novel antitumor agents with diverse biological properties (Hsu, Hu, & Liu, 2005).

Anticancer and Chemopreventive Activity

The selenocyanate-containing quinazoline derivatives are highlighted for their potential applications in cancer prevention and treatment. These compounds have shown promise in affecting various cellular and metabolic targets, offering a novel avenue for the development of anticancer agents. The flexibility in the chemical structure of quinazoline derivatives, particularly with substitutions on the benzene and/or pyrimidine rings, has led to the development of analogues endowed with anticancer properties. These derivatives have demonstrated the ability to inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, including receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins, suggesting that the quinazoline nucleus may be exploited for identifying new anti-cancer agents (Ali et al., 2018).

Eigenschaften

IUPAC Name |

2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N5O3S/c1-3-20-14-16-22(17-15-20)33-29(38)26(4-2)40-31-35-24-13-9-8-12-23(24)28-34-25(30(39)36(28)31)18-27(37)32-19-21-10-6-5-7-11-21/h5-17,25-26H,3-4,18-19H2,1-2H3,(H,32,37)(H,33,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQKOZONJSIBKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)

![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)

![Acetic acid, 2-[[5-phenyl-4-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2506297.png)

![4-(4-tert-butylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506298.png)

![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)

![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)